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molecular formula C10H16ClNO4 B8409900 Ethyl 2-(butoxyimino)-4-chloro-3-oxobutanoate CAS No. 68401-33-2

Ethyl 2-(butoxyimino)-4-chloro-3-oxobutanoate

Cat. No. B8409900
M. Wt: 249.69 g/mol
InChI Key: LVUXYNYWXQROJH-UHFFFAOYSA-N
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Patent
US04604456

Procedure details

A solution of ethyl 2-n-butoxyimino-3-oxobutyrate (syn isomer, 48.8 g.), sulfuryl chloride (31.5 g.) and acetic acid (48.8 ml.) was stirred at 40° C. for 10 minutes and further at room temperature for 5.5 hours. After water (300 ml.) was added to the resultant solution under ice cooling, the solution was extracted with methylene chloride three times. The extract was washed with water, an aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride in turn, and dried over magnesium sulfate. The solution was concentrated in vacuo to give ethyl 2-n-butoxyimino-4-chloro-3-oxobutyrate (syn isomer, 52.1 g.), oil.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
48.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][N:6]=[C:7]([C:13](=[O:15])[CH3:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:19])(=O)=O.C(O)(=O)C>O>[CH2:1]([O:5][N:6]=[C:7]([C:13](=[O:15])[CH2:14][Cl:19])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C(CCC)ON=C(C(=O)OCC)C(C)=O
Name
Quantity
31.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
48.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride three times
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride in turn, and dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)ON=C(C(=O)OCC)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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